Roxatidine bismuth citrate

Description

Properties

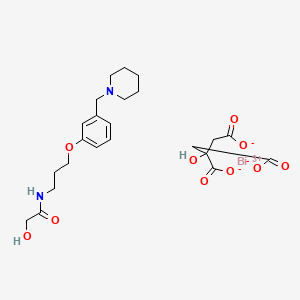

Molecular Formula |

C23H31BiN2O10 |

|---|---|

Molecular Weight |

704.5 g/mol |

IUPAC Name |

bismuth;2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C17H26N2O3.C6H8O7.Bi/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |

InChI Key |

UDQFPZUHQOHJDH-UHFFFAOYSA-K |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Roxatidine Bismuth Citrate

Pioneering Synthesis Pathways of the Roxatidine (B1205453) Moiety

The foundational structure of roxatidine is synthesized through a multi-step process that has been subject to various refinements to improve yield and reduce costs. A common pathway begins with 3-hydroxybenzaldehyde (B18108) as the starting material. google.comwikipedia.orggoogle.com

One established route involves the reductive amination of 3-hydroxybenzaldehyde with piperidine (B6355638) to form the key intermediate, 3-(1-piperidinylmethyl)phenol (B188776). wikipedia.org Alternative starting materials, such as m-nitrobenzaldehyde, have also been explored. This alternative path involves reduction to m-aminobenzaldehyde, followed by diazotization and hydrolysis to yield 3-hydroxybenzaldehyde, which then reacts with piperidine. patsnap.comgoogle.com Another approach utilizes the cheaper and more readily available m-anisyl alcohol, which is converted to m-methoxybenzyl chloride, reacted with piperidine, and then demethylated to produce 3-(1-piperidinylmethyl)phenol. patsnap.com

The subsequent steps involve building the rest of the roxatidine molecule. This typically includes an etherification reaction and the introduction of the acetamide (B32628) group. For instance, 3-(1-piperidinylmethyl)phenol can be reacted with N-(3-bromopropyl)phthalimide in a Williamson ether synthesis. wikipedia.org The resulting phthalimide-protected intermediate is then deprotected, often using hydrazine (B178648), to yield the primary amine, (3-(1-piperidinylmethyl)phenoxy)propylamine. wikipedia.org Finally, this amine is condensed with glycolic acid, often at high temperatures in a solvent like xylene, to form the roxatidine base. portico.orgwikipedia.org To produce the more common roxatidine acetate (B1210297), this base is then acetylated, typically with acetic anhydride. wikipedia.org

Multi-Step Synthesis of the Roxatidine Bismuth Citrate (B86180) Complex

The creation of the final roxatidine bismuth citrate complex is a sequential process that builds upon the synthesis of the roxatidine moiety. portico.org

Alkylation Reactions in Intermediate Formation

A critical step in the synthesis is the alkylation of a phenolic hydroxyl group to introduce the propyl chain that links to the acetamide portion of the molecule. In one of the primary pathways, 3-hydroxybenzaldehyde is alkylated using N-(3-bromopropyl)phthalimide in the presence of a base like sodium methoxide. portico.org This reaction forms 3-(phthalimidopropoxy)benzaldehyde. portico.org This Williamson ether synthesis is a key bond-forming step that establishes the core structure before the introduction of the piperidine ring. wikipedia.org

Another described method involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-chloropropylamine (B7771022) hydrochloride in dimethylformamide (DMF) with sodium hydroxide (B78521) to form N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}amine. nih.gov This approach directly introduces the aminopropyl side chain to the pre-formed piperidinylmethyl phenol (B47542) intermediate.

Reductive Alkylation and Phthalimide (B116566) Deprotection

Following the initial alkylation, a reductive alkylation (or reductive amination) step is employed. For example, the intermediate 3-(phthalimidopropoxy)benzaldehyde is reacted with piperidine in the presence of formic acid. portico.org This reaction introduces the piperidinylmethyl group to the benzaldehyde, forming N-[3-[3-(1- piperidinylmethyl)phenoxy]propyl]phthalimide. portico.org

The subsequent and crucial step is the removal of the phthalimide protecting group to liberate the primary amine. This deprotection is typically achieved by treating the phthalimide intermediate with a strong acid, such as 6N HCl, or by using hydrazine hydrate. portico.orgwikipedia.orgnih.gov The use of hydrazine is a common and effective method for cleaving the phthalimide group under relatively mild conditions to yield the free amine, N-[3-[3-(1-piperidinylmethyl)phenoxy]- propyl]amine. wikipedia.orgnih.govrsc.org

Complexation with Bismuth Citrate

The final step in the synthesis is the complexation of the roxatidine moiety with bismuth citrate. portico.org The active metabolite of roxatidine acetate, which is N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-2-hydroxyacetamide, is used for this complexation. portico.orgoup.com This hydroxyacetamide is obtained by condensing the previously synthesized amine (V) with glycolic acid in boiling xylene. portico.org

This resulting compound is then suspended in water and heated. Bismuth citrate is added to the heated mixture, and the reaction is boiled for several hours with vigorous stirring. oup.com After the reaction, the pH is typically in the range of 5.5-6. oup.com Upon cooling, any unreacted bismuth citrate is filtered off, and the final roxatidine bismuth citrate complex is isolated from the aqueous solution. oup.com This process yields the novel salt, which combines the H2-antagonist roxatidine with the bismuth citrate complex. portico.orgoup.com

Structural Elucidation and Chemical Characterization in Research

The structural confirmation and characterization of roxatidine and its derivatives are established through various spectroscopic and analytical techniques. For roxatidine acetate, ultraviolet (UV) spectroscopy shows a maximum absorption at 254 nanometers, which provides a reliable method for its quantification. The molecular formula of roxatidine is C₁₇H₂₆N₂O₃, with a molecular weight of 306.4 g/mol .

The structure of roxatidine bismuth citrate, also known as MX1, is chemically defined as N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]-hydroxyacetamide-2-hydroxypropane-1,2,3-tricarboxylate-bismuth(3+) complex. oup.comnih.gov The synthesis of the complex involves the reaction of N-[3-(3-(1-piperidinylmethyl) phenoxy)propyl]-hydroxyacetamide with bismuth citrate in a 1:1:1 molar ratio. oup.com The purity and identity of synthesized intermediates and the final roxatidine acetate product are often assessed using methods outlined in pharmacopoeias, which may involve techniques like high-performance liquid chromatography (HPLC) to identify and quantify any impurities. ontosight.aioriprobe.com One identified impurity in the synthesis of roxatidine is N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide. ontosight.ai

Analogues and Derivatives of Roxatidine Bismuth Citrate in Preclinical Research

In the pursuit of novel therapeutic agents, several analogues and derivatives of roxatidine have been synthesized and evaluated in preclinical studies. The goal of this research often involves creating hybrid molecules that combine the H2-receptor antagonism of roxatidine with other pharmacological activities.

One area of research has focused on creating compounds with dual histamine (B1213489) H1 and H2 receptor antagonist activity. researchgate.netmdpi.com In these studies, the roxatidine-type moiety is linked via a polymethylene spacer to a mepyramine-type H1 antagonist substructure. researchgate.netmdpi.com The resulting cyanoguanidine derivatives were tested for their antagonist potency at both receptor types. It was found that the length of the spacer chain significantly influenced the H1 receptor antagonist activity, with a six-methylene group spacer showing high potency in roxatidine-like compounds. researchgate.net

Another direction of research involved the synthesis of a series of phenoxypropylamines based on the roxatidine scaffold. nih.gov Starting from the intermediate N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide, various primary amines were introduced to create new derivatives. nih.gov These compounds were then evaluated for their gastric acid antisecretory activity, with some showing significant effects. nih.gov Furthermore, the development of roxatidine bismuth citrate itself can be seen as the creation of a derivative, where the roxatidine metabolite is complexed with bismuth citrate to add anti-Helicobacter and gastroprotective properties to its primary H2-antagonist action. portico.orgoup.comnih.gov

Preclinical Pharmacological Actions and Biological Activities of Roxatidine Bismuth Citrate

Investigations on Gastric Acid Secretion Modulation

The antisecretory effects of roxatidine (B1205453) bismuth citrate (B86180) have been evaluated in various animal models, demonstrating its ability to inhibit both basal and stimulated gastric acid production. This activity is primarily attributed to its roxatidine component, which acts as a competitive histamine (B1213489) H2-receptor antagonist. portico.orgnih.gov

Inhibition of Basal and Stimulated Acid Secretion in Animal Models

Roxatidine bismuth citrate, also referred to by the code name MX1, has shown significant efficacy in reducing gastric acid output in several preclinical settings. portico.org In studies involving pylorus-ligated rats, the compound was effective against basal acid secretion as well as secretion stimulated by histamine and pentagastrin. portico.org Furthermore, in anesthetized rats with perfused stomachs, intravenous administration of roxatidine bismuth citrate at doses of 1-3 µmol/kg resulted in a significant reduction of histamine-induced acid secretion. portico.org The parent compound, roxatidine acetate (B1210297), and its primary metabolite, roxatidine, have also been shown to inhibit histamine-induced gastric acid secretion in both rat and dog models. nih.gov

Comparative Antisecretory Potency Analysis in Animal Studies

Comparative studies have been conducted to benchmark the antisecretory potency of roxatidine bismuth citrate against its parent compound and other H2-receptor antagonists. In a study on histamine-stimulated gastric acid secretion in pylorus-ligated rats, roxatidine bismuth citrate demonstrated a potent antisecretory effect that was twice as great as that of roxatidine alone. portico.org The active component, roxatidine, has itself been shown to be more potent than older H2-receptor antagonists. Animal models suggest roxatidine acetate is four to six times more potent than cimetidine (B194882) and potentially up to twice as potent as ranitidine (B14927). nih.govnih.gov

| Compound | Model | Stimulant | Comparative Potency | Reference |

| Roxatidine Bismuth Citrate (MX1) | Pylorus-ligated rats | Histamine | 2-fold greater than roxatidine | portico.org |

| Roxatidine Acetate | Animal models | Not specified | 4 to 6 times more potent than cimetidine | nih.gov |

| Roxatidine Acetate | Healthy volunteers (pharmacodynamic study) | Not specified | Up to twice as potent as ranitidine | nih.gov |

Mechanisms of Gastromucoprotection and Mucosal Integrity Enhancement

Beyond its acid-suppressing capabilities, roxatidine bismuth citrate exhibits significant gastromucoprotective effects. These actions are linked to the synergistic properties of its roxatidine and bismuth citrate components, which enhance the defensive mechanisms of the gastric mucosa. portico.org

Direct Mucus Secretion and Synthesis Stimulation in Cultured Cells and Animal Tissues

A key aspect of the compound's protective action is its ability to stimulate the production and release of gastric mucus. In-vitro studies using cultured rabbit gastric mucosal cells have shown that roxatidine, the active metabolite, directly increases both the synthesis and secretion of mucus in a dose-dependent manner. nih.govresearchgate.net The peak for mucus synthesis was observed 4 hours after application, while maximum secretion occurred after 8 hours. nih.govresearchgate.net This effect appears to be specific to roxatidine, as other H2 antagonists like cimetidine, ranitidine, and famotidine (B1672045) did not demonstrate similar stimulatory effects on gastric mucus. nih.govresearchgate.net In animal tissues, a 1 µM concentration of roxatidine bismuth citrate was found to increase mucin biosynthesis by 24% in the rat gastric corpus, as measured by the incorporation of [3H]-glucosamine. portico.org

Pathways Modulating Mucosal Defense Factors (e.g., mucin biosynthesis)

The mechanism underlying the stimulation of mucus production by roxatidine and its bismuth salt appears to be distinct from its H2-receptor antagonism. portico.orgnih.gov Studies in cultured rabbit gastric mucosal cells suggest that the roxatidine-induced increase in mucus secretion and synthesis is not affected by indomethacin (B1671933) (a prostaglandin (B15479496) synthesis inhibitor) or NG-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor), indicating a pathway independent of prostaglandins (B1171923) and nitric oxide in this specific model. nih.govresearchgate.net However, other research using an organ culture system of the rat stomach has suggested that nitric oxide may mediate the activation of mucin biosynthesis induced by roxatidine. annalsgastro.grnih.gov The bismuth component is also known to contribute to mucosal protection by coating the ulcer base and stimulating the secretion of mucus and bicarbonate. mims.commims.com

Protection Against Induced Gastric Damage in Animal Models (e.g., ethanol (B145695), NSAIDs, stress)

The gastromucoprotective effects of roxatidine bismuth citrate have been validated in animal models of gastric injury induced by various damaging agents. portico.org Pretreatment with the compound has demonstrated significant protection against gastric lesions caused by ethanol and stress. portico.org In a model of ethanol-induced gastric damage, oral administration of roxatidine bismuth citrate (87 mg/kg) reduced the number of lesions by 74% and their size by 91%. portico.org The compound also provided significant protection against gastric damage in rats subjected to water-immersion stress. portico.org

Furthermore, roxatidine bismuth citrate has shown superior efficacy in protecting against gastric damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). portico.org It was found to be more potent than roxatidine alone in preventing gastric ulceration caused by indomethacin. portico.orgresearchgate.net In a model of indomethacin-induced enterocolitis in rats, both roxatidine bismuth citrate and roxatidine increased animal survival and reduced the incidence of gastrointestinal hemorrhage. portico.org

| Model of Gastric Damage | Compound | Finding | Reference |

| Ethanol-induced lesions (Rats) | Roxatidine Bismuth Citrate (87 mg/kg p.o.) | Reduced lesion number by 74% and size by 91% | portico.org |

| Water-immersion stress (Rats) | Roxatidine Bismuth Citrate | Significant prevention of gastric damage | portico.org |

| Indomethacin-induced ulceration (Rats) | Roxatidine Bismuth Citrate | More potent than roxatidine alone | portico.orgresearchgate.net |

| Indomethacin-induced enterocolitis (Rats) | Roxatidine Bismuth Citrate | Increased survival, decreased hemorrhage (similar to roxatidine) | portico.org |

| Indomethacin-induced small intestinal injury (Rats) | Roxatidine | Significantly ameliorated injury (effect not seen with cimetidine or famotidine) | nih.gov |

Antimicrobial Activity Research Against Helicobacter pylori

Roxatidine bismuth citrate was specifically designed to combine the antisecretory properties of a histamine H2-receptor antagonist with the antimicrobial and gastromucoprotective activities of bismuth citrate. portico.org The bismuth component is central to its action against Helicobacter pylori, a bacterium strongly implicated in peptic ulcer disease. portico.orgbhamada.ac.id Bismuth-containing compounds exert a direct bactericidal effect on H. pylori through a multifaceted mechanism, which contributes to their efficacy and the low probability of resistance development. researchgate.netnih.gov

In vitro studies have confirmed the antimicrobial activity of roxatidine bismuth citrate and related bismuth compounds against H. pylori. Microbiological research demonstrated that roxatidine bismuth citrate (referred to as MX1 in studies) exhibits anti-H. pylori activity comparable to other bismuth compounds like colloidal bismuth subcitrate. portico.org The minimal concentration required to inhibit the growth of H. pylori is a key measure of antimicrobial potency.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For bismuth compounds, the MIC required to inhibit 90% of H. pylori strains (MIC90) generally ranges from 2 to 64 µg/L. karger.com Studies on ranitidine bismuth citrate, a similar compound combining an H2-receptor antagonist with bismuth, found the MIC50 and MIC90 to be 1 mg/L and 2 mg/L, respectively, with a full range of 0.25-4 mg/L. nih.gov Other research has reported MICs for various bismuth preparations, such as bismuth subsalicylate, bismuth potassium citrate, and colloidal bismuth subcitrate, to be in the range of 1 to 32 μg/mL. nih.govmdpi.com An important characteristic of bismuth's antibacterial activity is that it remains unaffected by variations in environmental pH, a significant advantage in the acidic stomach environment. karger.comnih.govmdpi.com

**Table 1: In Vitro Activity of Bismuth Compounds Against *H. pylori***

| Compound | MIC Range | MIC50 | MIC90 | Source(s) |

|---|---|---|---|---|

| Roxatidine Bismuth Citrate | 16-64 µg/mL* | - | - | portico.org |

| Ranitidine Bismuth Citrate | 0.25-4 mg/L | 1 mg/L | 2 mg/L | nih.gov |

| Bismuth Subsalicylate | 4-32 µg/mL | 8 µg/mL | - | nih.gov |

| Bismuth Potassium Citrate | 2-16 µg/mL | - | - | nih.gov |

| Colloidal Bismuth Subcitrate | 1-8 µg/mL | - | - | nih.gov |

*Expressed as µg bismuth/ml

The efficacy of bismuth against H. pylori stems from its ability to disrupt multiple critical bacterial systems simultaneously. researchgate.netnih.gov Bismuth ions form complexes in the bacterial cell wall and periplasmic space, leading to structural damage. nih.govmdpi.com The primary molecular mechanisms involve targeting key proteins and enzymes, often through interaction with cysteine residues or by interfering with metal-binding sites. researchgate.net

H. pylori has robust systems to defend against oxidative stress and to buffer the acidic gastric environment, which are crucial for its survival. nih.govnih.gov Bismuth effectively disrupts these key biological pathways. researchgate.netdovepress.com Studies have shown that bismuth compounds inhibit major antioxidant enzymes, including catalase and peroxiredoxin (AhpC), thereby impairing the bacterium's ability to neutralize reactive oxygen species (ROS). researchgate.netnih.govnih.gov The interaction of bismuth with the highly conserved cysteine residues of AhpC disrupts the enzyme's function, leading to attenuated bacterial survival. nih.gov This disruption of redox homeostasis is a significant contributor to bismuth's antimicrobial activity. nih.gov

Furthermore, bismuth compromises H. pylori's ability to maintain its pH balance. researchgate.netdovepress.com This is achieved primarily through the inhibition of urease, an enzyme essential for neutralizing stomach acid by producing ammonia. mdpi.commdpi.commdpi.com By incapacitating these defense mechanisms, bismuth renders the bacterium more vulnerable to its environment. researchgate.netnih.gov

A major aspect of bismuth's antibacterial action is the inhibition of a wide array of essential H. pylori enzymes. researchgate.netnih.govmdpi.com This multi-targeted inhibition is a key reason why bacterial resistance to bismuth has not been reported. researchgate.netnih.gov

Urease: As a critical enzyme for acid resistance, urease is a prime target. Bismuth inhibits its activity, disrupting the bacterium's ability to survive in the stomach. researchgate.netmdpi.commdpi.com

F1-ATPase: This enzyme is vital for ATP synthesis. Bismuth inhibits F1-ATPase, thereby disrupting the bacterial energy supply. researchgate.netmdpi.comnih.gov

Alcohol Dehydrogenase (ADH): Bismuth inhibits ADH, an enzyme that can contribute to mucosal damage. researchgate.netmdpi.commdpi.com

Other Enzymes: Bismuth also inhibits other key enzymes such as fumarase, catalase, and phospholipase, further crippling the bacterium's metabolic and defensive capabilities. researchgate.netmdpi.com

Bismuth can interfere with the function of proteins that rely on metal cofactors like zinc (Zn2+) and iron (Fe3+). researchgate.netmdpi.com It can displace zinc from the cysteine-rich binding sites in various proteins, thereby inactivating them. researchgate.net

A key target in this regard is the Ferric Uptake Regulator (Fur). nih.gov Fur is a global regulator essential for bacterial colonization and survival, controlling iron metabolism. nih.gov Research has shown that trivalent bismuth (Bi(III)) binds specifically to the HpFur protein, leading to its oligomerization and preventing it from binding to DNA. This targeting of Fur disrupts the transcription of crucial genes involved in bacterial physiology and metabolism, effectively perturbing iron homeostasis and inhibiting bacterial growth. nih.gov

Molecular Mechanisms of Bismuth Action on Bacterial Physiology

Antioxidant and Free Radical Scavenging Properties

In addition to the direct antimicrobial actions of its bismuth component, roxatidine bismuth citrate and related compounds have demonstrated antioxidant properties. Some studies suggest that the protective effect of these compounds may be partially due to their ability to scavenge free radicals. researchgate.netmedchemexpress.com

Hydroxyl Radical Scavenging in Cell-Free Systems

In cell-free systems designed to assess antioxidant capabilities, roxatidine bismuth citrate has demonstrated notable hydroxyl radical scavenging activity. researchgate.net Studies comparing histamine H2-receptor antagonists alone and in combination with bismuth have shown that the presence of bismuth enhances their inhibitory effect on hydroxyl radical-induced damage. researchgate.net

Specifically, the combination of H2-receptor antagonists like roxatidine with bismuth resulted in a stronger inhibitory effect in a Fenton system (Fe(III)/ascorbic acid + H2O2) than the antagonists alone. researchgate.net This suggests that the bismuth complexes of these antagonists possess superior scavenging activity against hydroxyl radicals. researchgate.net Unlike other ions such as Fe(III) and Cu(II) that increase hydroxyl radical formation in the presence of ascorbic acid and hydrogen peroxide, Bi(III) exhibited an opposing effect, further highlighting its antioxidant potential. researchgate.net

The mechanism of action involves the scavenging of reactive oxygen species (ROS), which are implicated in the pathogenesis of various forms of tissue damage. nih.govrroij.com The ability of roxatidine bismuth citrate to decrease the degradation of deoxyribose in these cell-free systems serves as a direct measure of its hydroxyl radical scavenging capacity. researchgate.net

Modulation of Oxidative Stress Markers in Preclinical Models

The overproduction of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in the pathogenesis of gastric mucosal damage. nih.govnih.gov Preclinical studies have indicated that roxatidine bismuth citrate plays a role in modulating markers of oxidative stress.

While direct data on roxatidine bismuth citrate's effect on specific oxidative stress markers like malondialdehyde (MDA) or superoxide (B77818) dismutase (SOD) in preclinical models is not detailed in the provided search results, its components have been studied in relevant contexts. Bismuth, for instance, has been shown to increase hydroxyl radical-scavenging activity. researchgate.net Histamine H2-receptor antagonists, including roxatidine, have themselves been found to decrease deoxyribose damage in Fenton-type systems, a marker of reduced oxidative stress. researchgate.net

The combination of roxatidine and bismuth in roxatidine bismuth citrate is suggested to have a more potent effect against oxidative damage than either component alone. researchgate.net This is supported by findings that bismuth complexes of H2-receptor antagonists exhibit enhanced hydroxyl radical scavenging activity. researchgate.net The reduction of oxidative stress is a key mechanism in protecting the gastric mucosa from injury. nih.gov

Effects on Gastrointestinal Motility and Tissue Contraction in Isolated Preparations

Studies on isolated tissue preparations have been conducted to understand the influence of roxatidine bismuth citrate, also referred to as MX1, on gastrointestinal function. portico.org

In experiments using isolated guinea pig duodenum and ileum, roxatidine bismuth citrate (at concentrations of 0.1-5 µM) did not affect spontaneous and electrically evoked contractions. portico.org However, at a concentration of 5 µM, both roxatidine bismuth citrate and roxatidine completely blocked dimaprit-induced contractions of the guinea pig duodenum. portico.org Dimaprit (B188742) is a selective histamine H2 receptor agonist, and this finding confirms the H2-receptor antagonist activity of roxatidine bismuth citrate in this tissue. portico.org

Furthermore, in isolated heart papillary muscle, roxatidine bismuth citrate antagonized the effects of dimaprit to the same extent as roxatidine. portico.org Importantly, long-term administration of roxatidine bismuth citrate (100 mg/kg p.o. for 30 days) did not alter gut passage or gastrointestinal peristalsis, indicating a lack of significant impact on normal gut motility. portico.org

Table 1: Effects of Roxatidine Bismuth Citrate on Isolated Tissues

| Tissue Preparation | Test Condition | Agent(s) | Concentration | Observed Effect |

| Guinea Pig Duodenum & Ileum | Spontaneous & Electrically Evoked Contractions | Roxatidine Bismuth Citrate | 0.1-5 µM | No effect |

| Guinea Pig Duodenum | Dimaprit-Induced Contractions | Roxatidine Bismuth Citrate, Roxatidine | 5 µM | Complete blockade |

| Heart Papillary Muscle | Dimaprit Effects | Roxatidine Bismuth Citrate, Roxatidine | Not specified | Antagonized effects to the same degree |

Mechanistic and Molecular Research Perspectives of Roxatidine Bismuth Citrate

Dissecting the Dual-Component Mechanistic Contributions

The therapeutic efficacy of roxatidine (B1205453) bismuth citrate (B86180) stems from the distinct yet complementary actions of its two primary chemical moieties.

The roxatidine component of the molecule functions as a potent, selective, and competitive histamine (B1213489) H2-receptor antagonist. medchemexpress.comnih.govselleckchem.com Its primary mechanism of action is the inhibition of gastric acid secretion. medchemexpress.comdrugbank.com By blocking histamine H2 receptors on the parietal cells of the stomach, roxatidine effectively suppresses both basal and stimulated acid production. nih.govdrugbank.com This reduction in gastric acidity is a cornerstone of peptic ulcer therapy. Research has demonstrated that roxatidine is a potent inhibitor of histamine-induced acid secretion. portico.orgnih.gov Pharmacodynamic studies have shown it to be an effective gastric antisecretory agent, comparable to or even more potent than other H2-receptor antagonists like ranitidine (B14927). nih.gov This antisecretory effect is dose-dependent and is crucial for creating a favorable environment for ulcer healing. drugbank.com

The bismuth citrate moiety provides significant gastroprotective and antimicrobial effects that complement the antisecretory action of roxatidine.

Gastroprotection: Bismuth compounds, including colloidal bismuth subcitrate (CBS), have long been recognized for their ability to protect the gastric mucosa. nih.govscite.ainih.gov The mechanisms are multifaceted and include:

Formation of a Protective Barrier: In the acidic environment of the stomach, bismuth citrate precipitates to form a protective coating over the ulcer crater, shielding it from the damaging effects of acid and pepsin. youtube.comjumedicine.com

Stimulation of Protective Factors: Bismuth stimulates the mucosal generation and luminal release of prostaglandins (B1171923), particularly Prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Prostaglandins play a vital role in mucosal defense by enhancing mucus and bicarbonate secretion. youtube.com

Inhibition of Pepsin Activity: Bismuth compounds can also inhibit the activity of pepsin, a digestive enzyme that can contribute to mucosal damage. youtube.com

Antimicrobial Effects: The bismuth component is a key contributor to the compound's efficacy against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers. researchgate.netwebmd.com The antimicrobial actions of bismuth are complex and include:

Inhibition of bacterial protein and cell wall synthesis. drugbank.comnih.gov

Disruption of bacterial membrane function and ATP synthesis. drugbank.comnih.gov

Inhibition of key bacterial enzymes such as urease, catalase, and lipase. nih.gov

Prevention of H. pylori adherence to gastric epithelial cells. researchgate.netdrugbank.com

Notably, bacterial resistance to bismuth has not been reported, making it a valuable agent in eradication therapies. researchgate.netnih.gov Microbiological studies have shown that roxatidine bismuth citrate (MX1) exhibits anti-H. pylori activity in a range similar to other therapeutic bismuth compounds. portico.org

| Component | Primary Mechanism | Key Research Findings |

| Roxatidine Moiety | Histamine H2-Receptor Antagonism | Potent, selective, and competitive inhibitor of H2 receptors. medchemexpress.comnih.gov Effectively suppresses basal and stimulated gastric acid secretion. nih.govdrugbank.com Antisecretory effect is comparable to or greater than ranitidine. nih.gov |

| Bismuth Citrate Moiety | Gastroprotection & Antimicrobial Action | Forms a protective layer over ulcer craters. youtube.comjumedicine.com Stimulates mucosal prostaglandin E2, mucus, and bicarbonate secretion. nih.govnih.govyoutube.com Exhibits direct bactericidal effects against H. pylori by inhibiting bacterial enzymes, synthesis pathways, and adherence. researchgate.netdrugbank.comnih.gov |

Signaling Pathways and Cellular Targets Influenced by Roxatidine Bismuth Citrate

The compound's mechanism extends beyond its primary antisecretory and antimicrobial effects, involving interactions with specific cellular signaling pathways within the gastric mucosa.

Research indicates that the roxatidine moiety, unlike some other H2 antagonists, actively stimulates both the synthesis and secretion of gastric mucus. researchgate.netnih.gov Studies using cultured rabbit gastric mucosal cells showed that roxatidine exposure led to a dose-dependent increase in mucus production. nih.gov

A key signaling molecule implicated in this process is nitric oxide (NO). One study using an organ culture system of the rat stomach reported that the roxatidine-induced activation of mucin biosynthesis is mediated by nitric oxide. nih.govdocumentsdelivered.com The stimulation of mucus synthesis by roxatidine was completely blocked by an NO synthase inhibitor (NG-nitro-L-arginine), and this inhibition was reversed by the addition of L-arginine, the substrate for NO synthesis. nih.govdocumentsdelivered.com This suggests that roxatidine's effect on mucus production is dependent on the nitric oxide pathway. nih.gov However, a separate study on cultured rabbit gastric cells found that an NO synthase inhibitor did not affect the roxatidine-induced increases in mucus secretion and synthesis, suggesting the involvement of an unknown regulatory pathway in that specific model. nih.gov The combined roxatidine bismuth citrate compound has also been shown to significantly enhance mucin biosynthesis. portico.orgnih.gov

Roxatidine bismuth citrate interacts with the gastrointestinal epithelium through several mechanisms to enhance mucosal defense. The roxatidine component appears to act directly on gastric mucosal cells to stimulate the production of mucus, a critical component of the pre-epithelial barrier. researchgate.netnih.gov

The bismuth citrate moiety contributes by accumulating in the gastric mucus, which may play an important role in the gastroprotective effect. researchgate.net It also stimulates the secretion of prostaglandins and bicarbonate from epithelial cells, which are crucial for neutralizing acid at the cell surface and maintaining mucosal integrity. nih.govnih.govyoutube.com Furthermore, by preventing the adhesion of H. pylori to epithelial cells, the bismuth component directly protects these cells from bacterial-induced damage and inflammation. drugbank.com

Structure-Activity Relationship Studies for Enhanced Biological Effects

Structure-activity relationship (SAR) studies have provided insights into the specific chemical features of the roxatidine moiety that are essential for its unique effects on mucus production, distinct from its H2-receptor antagonism.

Research investigating structural analogues of roxatidine has identified key molecular requirements for the stimulation of mucin biosynthesis. nih.govdocumentsdelivered.com These studies revealed that:

The appropriate length of the flexible chain between the amide structure and the aromatic ring system is critical for activating mucin synthesis. nih.gov

The presence of the methylpiperidinyl group on the aromatic ring at the meta position is a cardinal feature for this activity. nih.gov

Analogues with alterations in this chain length or changes to the piperidine (B6355638) ring failed to stimulate mucus production, even though they retained their H2-receptor antagonistic activity. nih.govdocumentsdelivered.com

| Compound/Moiety | Chemical Feature | Associated Biological Effect |

| Roxatidine | Flexible chain (appropriate length) between amide and aromatic ring | Stimulation of mucin biosynthesis nih.gov |

| Roxatidine | Methylpiperidinyl group at meta position on aromatic ring | Stimulation of mucin biosynthesis nih.gov |

| Roxatidine Analogues | Altered flexible chain length | Loss of mucin synthesis stimulation nih.govdocumentsdelivered.com |

| Roxatidine | Core structure | H2-receptor antagonism nih.gov |

Theoretical and Computational Chemistry Approaches to Compound Interactions

Theoretical and computational chemistry provides a powerful lens through which the intricate interactions of complex pharmaceutical compounds like roxatidine bismuth citrate can be understood at a molecular level. While specific computational studies focusing exclusively on the combined roxatidine bismuth citrate complex are not extensively detailed in publicly accessible literature, a wealth of research on its constituent parts and analogous structures allows for a comprehensive overview of the computational approaches used to elucidate its mechanism of action. These methods, including molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations, are crucial for predicting binding affinities, reaction mechanisms, and the electronic properties that govern the compound's dual therapeutic effects.

The compound itself is a salt synthesized from the active metabolite of roxatidine acetate (B1210297) and a bismuth citrate complex. portico.org This design intentionally combines the selective histamine H2-receptor antagonism of roxatidine with the antimicrobial and gastromucoprotective properties of bismuth citrate. portico.org Computational approaches are therefore vital to understand how each component interacts with its respective biological targets and how their combination may lead to synergistic effects.

Molecular Docking and Target Interaction of the Roxatidine Moiety

The roxatidine component of the complex functions as a histamine H2-receptor antagonist, reducing gastric acid secretion. portico.org Molecular docking is a primary computational tool used to investigate how ligands like roxatidine bind to their receptor targets. In the absence of a crystal structure for the H2-receptor, homology modeling is often employed, using the known structures of similar G-protein coupled receptors as templates to build a reliable three-dimensional model. researchgate.netmdpi.com

Docking studies performed on various H2-receptor antagonists, such as ranitidine and cimetidine (B194882), reveal key interactions within the receptor's binding pocket that are likely mirrored by roxatidine. researchgate.netnih.gov These studies predict that the molecule orients itself to form hydrogen bonds with specific amino acid residues, while other parts of the molecule engage in hydrophobic and van der Waals interactions. For instance, polar features of the antagonist are crucial for selective binding to the H2-receptor. mdpi.com The piperidine ring and amide structure of roxatidine are identified as cardinal chemical features for its activity. nih.gov Computational docking can calculate a binding affinity or "docking score," which estimates the strength of the ligand-receptor interaction.

Table 1: Representative Docking Scores and Key Interacting Residues for H2-Receptor Antagonists at a Homology Modeled Human H2-Receptor (Note: This table is illustrative, based on typical findings for H2-receptor antagonists, as specific data for roxatidine is not available.)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Ranitidine | -8.5 | Asp186, Tyr251 | Hydrogen Bond |

| Cimetidine | -7.9 | Asp98, Thr182 | Hydrogen Bond |

| Famotidine (B1672045) | -9.1 | Tyr82, Asp186 | Hydrogen Bond, Pi-Sulfur |

| Roxatidine (Predicted) | -8.2 to -9.0 | Aspartic Acid, Tyrosine, Threonine | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations: Understanding the Bismuth Citrate Complex

The bismuth-containing moiety is responsible for the antimicrobial activity of the drug, particularly against Helicobacter pylori. Quantum chemical methods like Density Functional Theory (DFT) are employed to understand the electronic structure, stability, and reactivity of bismuth complexes. rsc.org These calculations can determine the geometry of the complex, the nature of the bismuth-ligand bonds, and the distribution of electronic charge.

The interaction between Bi(III) and citrate is complex, often forming polynuclear structures. mdpi.com DFT calculations help to elucidate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of the complex. A smaller energy gap suggests higher reactivity, which can be crucial for the therapeutic action of the bismuth complex. Furthermore, these methods can model the electrostatic potential surface, highlighting electron-rich regions that are susceptible to interaction with biological targets, such as the thiol groups of cysteine residues in bacterial enzymes. nih.gov

Molecular Dynamics and Inhibition Mechanisms of Bacterial Enzymes

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. dntb.gov.ua For roxatidine bismuth citrate, MD simulations would be invaluable for studying the interaction of the bismuth component with key bacterial enzymes like urease, which is critical for the survival of H. pylori in the acidic stomach environment. nih.gov

Studies on the closely related ranitidine bismuth citrate (RBC) have shown it to be a non-competitive inhibitor of urease. nih.gov This suggests that the bismuth complex does not bind to the active site directly but to an allosteric site, inducing a conformational change that inactivates the enzyme. Kinetic studies revealed that RBC significantly reduces the number of accessible cysteine residues in the enzyme, indicating that the Bi(III) ion likely binds to the sulfur atoms of these residues. nih.gov MD simulations can model this process, showing how the bismuth complex diffuses to the binding site and how the interaction with cysteine residues remains stable over time, leading to inhibition.

Table 2: Computationally Derived Parameters for Bismuth Complex Interactions (Note: This table is based on general findings for bismuth complexes and data from ranitidine bismuth citrate as a proxy.)

| Parameter | Computational Method | Typical Value/Finding | Significance |

| Binding Energy (Bi-Cysteine) | DFT | -15 to -25 kcal/mol | Predicts the strength and stability of the bond crucial for enzyme inhibition. |

| HOMO-LUMO Gap (Bismuth Citrate) | DFT | 3.5 - 4.5 eV | Indicates high chemical reactivity, facilitating interaction with biological targets. |

| Inhibition Constant (Ki) for Urease | Kinetic Analysis & Docking | ~1.17 mM (for RBC) | Quantifies the potency of the bismuth complex as a non-competitive enzyme inhibitor. nih.gov |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | < 3 Å over 100 ns | Shows the stability of the bismuth complex when bound to an allosteric site on the target protein. |

Advanced Research Methodologies and Analytical Techniques for Roxatidine Bismuth Citrate Studies

Spectroscopic and Chromatographic Methods for Research Quantification

Quantitative analysis is fundamental to pharmacokinetic and pharmacodynamic studies of roxatidine (B1205453) bismuth citrate (B86180). This requires distinct, validated methods for the roxatidine moiety and the bismuth ion, as they are typically measured separately in biological matrices.

Chromatographic Quantification of Roxatidine: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a well-established method for the determination of roxatidine in biological fluids such as plasma. researchgate.netjfda-online.comjfda-online.com This technique offers high sensitivity and specificity, which is essential for accurately measuring the low concentrations often encountered in preclinical research. A typical HPLC method involves:

Sample Preparation: Extraction of roxatidine and an internal standard (e.g., ranitidine) from the plasma matrix, often accomplished using solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. jfda-online.comjfda-online.com

Chromatographic Separation: Utilizing a C18 reversed-phase column with a mobile phase consisting of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. jfda-online.comjfda-online.com

Detection and Quantification: Detection of roxatidine is performed using a UV detector. The method is validated for linearity, precision, accuracy, and recovery to ensure reliable quantification. jfda-online.comjfda-online.com The lower limit of quantitation (LLOQ) for such methods can be as low as 5 ng/mL, allowing for detailed pharmacokinetic profiling. jfda-online.comjfda-online.com

Spectroscopic Quantification of Bismuth: The quantification of bismuth in biological samples (e.g., plasma, urine, tissues) relies on atomic spectroscopy techniques due to their high sensitivity for elemental analysis.

Atomic Absorption Spectrometry (AAS): This has been a common method for measuring bismuth concentrations in tissues. nih.gov Graphite Furnace AAS (GFAAS) and Hydride Generation AAS (HGAAS) are two techniques that offer very low detection limits, in the range of µg/L (ppb). cabidigitallibrary.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a more modern and highly sensitive technique used for determining bismuth concentrations in plasma and other biological samples. nih.govnih.gov ICP-MS can achieve detection limits in the ng/g range, making it suitable for studies where bismuth absorption and tissue distribution are expected to be very low. researchgate.net In studies of the related compound ranitidine (B14927) bismuth citrate, ICP-MS was successfully used to analyze plasma bismuth concentrations. nih.govnih.gov

Below is a table summarizing the key analytical methods.

| Analyte | Technique | Sample Matrix | Key Features |

| Roxatidine | HPLC-UV | Plasma | High specificity; LLOQ of ~5 ng/mL; Requires solid-phase extraction. jfda-online.comjfda-online.com |

| Bismuth | AAS (GFAAS, HGAAS) | Tissues, Urine | High sensitivity (µg/L range); Established method for tissue analysis. nih.govcabidigitallibrary.orgnih.gov |

| Bismuth | ICP-MS | Plasma, Tissues | Very high sensitivity (ng/g range); Used for pharmacokinetic studies of similar compounds. nih.govnih.govchemistryviews.org |

In Vitro Model Systems for Mechanistic Investigations

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of roxatidine bismuth citrate, independent of systemic physiological effects. These systems include cell cultures, isolated organs, and cell-free assays.

Organ Culture Systems: Studies have utilized organ culture systems of the rat stomach to investigate the effects of the roxatidine component on mucin biosynthesis. nih.gov In these experiments, segments of gastric tissue are maintained in a culture medium, and the incorporation of a radiolabeled precursor, such as [3H]glucosamine, into mucin is measured. This approach demonstrated that roxatidine stimulates mucin synthesis, a key gastroprotective mechanism. nih.gov

Cell Cultures: Cultured rabbit gastric mucosal cells have been employed to further explore the direct effects of roxatidine on mucus dynamics. jfda-online.com By using the [3H]glucosamine labeling method, researchers can quantify both the synthesis and secretion of mucus in a controlled cellular environment, showing that roxatidine directly acts on these cells to increase mucus production. jfda-online.com

Isolated Organs and Tissues: To characterize the H2-receptor antagonist activity of the roxatidine moiety, isolated tissue preparations are used. For instance, guinea pig duodenum and heart papillary muscle, which contain histamine (B1213489) H2 receptors, can be used to measure the compound's ability to block histamine-induced contractions or other physiological responses.

Cell-Free and Microbiological Systems: The mechanisms of the bismuth component are often studied in simpler systems. For example, the interaction of bismuth citrate with pepsin can be assessed in cell-free assays to understand its ability to inhibit peptic activity. Furthermore, the anti-bacterial action of bismuth against pathogens like Helicobacter pylori is evaluated using standard microbiological culture techniques to determine parameters such as the minimum inhibitory concentration (MIC). nih.gov

The following table details findings from key in vitro studies.

| Model System | Research Focus | Key Finding |

| Rat Gastric Corpus Organ Culture | Mucin biosynthesis | Roxatidine bismuth citrate significantly enhances mucin biosynthesis, measured by [3H]glucosamine incorporation. |

| Cultured Rabbit Gastric Mucosal Cells | Mucus synthesis and secretion | Roxatidine directly stimulates both the synthesis and secretion of mucus in a dose-dependent manner. jfda-online.com |

| Isolated Guinea Pig Duodenum | H2-receptor antagonism | The roxatidine component effectively blocks histamine-induced tissue contractions, confirming its H2-receptor antagonist activity. |

| Helicobacter pylori Cultures | Anti-bacterial activity | Bismuth citrate exhibits a direct bactericidal effect on H. pylori. |

Animal Models in Preclinical Pharmacology Research

Preclinical animal models, primarily in rodents, are essential for evaluating the integrated pharmacological effects of roxatidine bismuth citrate in vivo. These models allow for the assessment of both the antisecretory and mucosal protective properties of the compound.

Gastric Acid Secretion Models:

Pylorus-Ligated Rat Model: This is a classic model where the pyloric sphincter of an anesthetized rat is ligated to allow for the accumulation of gastric secretions. This model is used to study the effect of roxatidine bismuth citrate on basal acid secretion as well as secretion stimulated by agents like histamine or pentagastrin.

Perfused Stomach Model: In anesthetized rats, the stomach can be continuously perfused, and the effluent is analyzed for acid content. This dynamic model is used to assess the inhibitory effect of the compound on histamine-induced acid secretion.

Gastric Ulcer/Injury Models:

NSAID-Induced Ulcer Model: Rats are treated with nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin (B1671933) or acetylsalicylic acid to induce gastric mucosal damage. Pre-treatment with roxatidine bismuth citrate allows researchers to quantify its gastroprotective efficacy by measuring the reduction in ulcer number and severity. researchgate.net

Ethanol-Induced Gastric Lesions: Administration of high-concentration ethanol (B145695) to rats causes acute gastric mucosal injury. The protective effect of roxatidine bismuth citrate is evaluated by observing the reduction in the area of hemorrhagic lesions.

Stress-Induced Ulcer Model: Immobilization or water-immersion stress models are used to induce gastric ulcers in rats. These models help to evaluate the compound's protective effects against ulcers caused by physiological stress.

The table below summarizes outcomes from various animal model studies.

| Animal Model | Purpose | Finding for Roxatidine Bismuth Citrate |

| Pylorus-Ligated Rat | Evaluate antisecretory effect | Potent inhibition of basal and histamine-stimulated gastric acid secretion. |

| NSAID (Indomethacin)-Induced Ulcer Rat | Assess gastroprotection | Dose-dependent reduction in the number and length of gastric ulcers. researchgate.net |

| Ethanol-Induced Injury Rat | Assess gastroprotection | Significant reduction in the number and size of ethanol-induced hemorrhagic lesions. |

| Water-Immersion Stress Rat | Assess anti-stress ulcer effect | Significant prevention of gastric damage. |

Advanced Imaging Techniques for Bismuth Distribution in Animal Tissues

Understanding the absorption, distribution, and potential accumulation of bismuth in tissues is a critical aspect of preclinical research. While bulk tissue concentrations can be measured by AAS or ICP-MS, advanced imaging techniques provide spatial information on bismuth localization at the tissue and cellular levels.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This is a powerful bio-imaging technique that can map the distribution of elements within a thin section of tissue. nih.govspectroscopyonline.com The methodology involves:

A focused laser beam rastering across a cryosection of a tissue sample (e.g., kidney, stomach, brain). researchgate.netspectroscopyonline.com

The laser ablates a microscopic amount of tissue at each point, creating an aerosol.

This aerosol is transported into an ICP-MS instrument, which provides a highly sensitive measurement of the bismuth concentration at that specific point.

By compiling the data from all points, a detailed, two-dimensional map of bismuth distribution within the tissue architecture is generated. spectroscopyonline.com This technique is capable of high spatial resolution (down to the micrometer scale) and can quantify bismuth at trace levels (ppm to ppb). nih.govspectroscopyonline.com While not yet published specifically for roxatidine bismuth citrate, this method has been used to study the distribution of other metals and bismuth compounds in rat tissues. researchgate.net

Quantitative Whole-Body Autoradiography (QWBA): If a radiolabeled version of the bismuth citrate component (e.g., using a gamma-emitting bismuth isotope) were available, QWBA could be employed. This technique involves administering the radiolabeled compound to an animal, followed by cryosectioning the entire body. nih.gov The sections are then exposed to a phosphor-imaging plate, which captures the radiation emitted from the tissues. The resulting image provides a comprehensive overview of the distribution of the radiolabel throughout every organ and tissue in the body, which can also be quantified against standards. nih.gov

Computed Tomography (CT) with Bismuth Nanoparticles: While a different application, research into bismuth-based nanoparticles as contrast agents for CT imaging highlights another advanced method for visualizing bismuth in vivo. researchgate.net The high atomic number of bismuth makes it a strong absorber of X-rays, allowing for enhanced contrast in CT scans. This principle could potentially be adapted to track the accumulation of bismuth in specific organs over time in preclinical models.

These imaging techniques offer a significant advantage over bulk analysis by correlating elemental distribution with specific histological features, providing deeper insights into the kinetics and potential target sites of the bismuth component of roxatidine bismuth citrate.

Future Directions and Emerging Research Avenues for Roxatidine Bismuth Citrate

Exploration of Novel Therapeutic Applications Beyond Gastric Disorders in Preclinical Settings

Preclinical studies are beginning to uncover the therapeutic potential of roxatidine (B1205453) and bismuth compounds in disease areas beyond the gastrointestinal tract. These investigations suggest that the unique properties of roxatidine bismuth citrate (B86180) could be leveraged for new clinical applications.

Recent research has highlighted the anti-inflammatory and anti-allergic properties of roxatidine. A study investigating the effects of roxatidine in a mouse model of atopic dermatitis found that it significantly alleviated skin inflammation, reduced levels of immunoglobulin E and histamine (B1213489), and suppressed inflammatory cytokines. nih.gov The mechanism of action was linked to the inhibition of the NF-κB and p38 MAPK pathways. nih.gov These findings suggest a potential role for roxatidine, and by extension roxatidine bismuth citrate, in the management of inflammatory skin conditions.

The individual components of roxatidine bismuth citrate have also shown promise in oncology research. Roxatidine has been observed to suppress the growth of colon cancer implants in mice by inhibiting angiogenesis, a process crucial for tumor development. nih.gov Bismuth compounds, in general, are being explored for their anticancer properties. portico.org The combination of these two moieties in a single molecule could offer a synergistic approach to cancer therapy, though this remains a subject for future preclinical investigation.

The well-established antimicrobial activity of bismuth against Helicobacter pylori also opens doors for exploring its efficacy against other pathogens. The synergistic effect of bismuth with other agents could enhance its antimicrobial spectrum, a critical area of research in an era of increasing antibiotic resistance.

Table 1: Summary of Preclinical Research on Novel Therapeutic Applications

| Compound/Component | Therapeutic Area | Key Preclinical Findings | Potential Mechanism of Action |

| Roxatidine | Atopic Dermatitis | Alleviated skin inflammation, reduced IgE and histamine. nih.gov | Inhibition of NF-κB and p38 MAPK pathways. nih.gov |

| Roxatidine | Colon Cancer | Suppressed tumor growth. | Anti-angiogenic effects. nih.gov |

| Bismuth | Oncology | General anticancer properties under investigation. portico.org | Not fully elucidated. |

| Bismuth | Infectious Diseases | Broad antimicrobial potential. | Multiple targets in microbial cells. |

Development of Advanced Delivery Systems for Targeted Research

The therapeutic efficacy of roxatidine bismuth citrate could be significantly enhanced through the development of advanced delivery systems. While research in this area for this specific compound is still in its infancy, progress with related bismuth compounds and general drug delivery technologies offers a glimpse into future possibilities.

One promising avenue is the use of polymeric nanoparticles. These systems can protect the drug from degradation, control its release, and potentially target it to specific sites of action. cabidigitallibrary.orgnih.govmdpi.comnih.govmdpi.com For instance, nanoparticles could be engineered to deliver roxatidine bismuth citrate directly to inflamed tissues or tumor microenvironments, thereby increasing local concentrations and minimizing systemic exposure. The versatility of polymers allows for the creation of nanoparticles with tailored properties to suit specific therapeutic goals. nih.gov

Furthermore, the unique chemical properties of bismuth citrate lend themselves to the formation of metal-organic frameworks (MOFs). Research has shown that colloidal bismuth subcitrate can form a flexible and porous MOF, demonstrating potential for drug delivery applications. hku.hk Such a framework could be designed to encapsulate other therapeutic agents, leading to novel combination therapies with roxatidine bismuth citrate as a key structural and active component.

Investigation of Combined Therapies at the Preclinical Level

The current standard of care for Helicobacter pylori eradication often involves combination therapies, and roxatidine bismuth citrate is well-suited for such approaches. portico.org Preclinical research is essential to identify synergistic or additive effects with other drugs, potentially leading to more effective and safer treatment regimens.

While specific preclinical combination studies with roxatidine bismuth citrate are not extensively reported, clinical studies with the analogous compound, ranitidine (B14927) bismuth citrate, in combination with antibiotics like clarithromycin, have shown high eradication rates for H. pylori. nih.govnih.gov This suggests that similar preclinical investigations with roxatidine bismuth citrate and various antibiotics are warranted. Such studies could explore the impact of these combinations on antibiotic-resistant strains of H. pylori and other bacteria.

Moreover, considering the anti-inflammatory properties of roxatidine, preclinical studies combining roxatidine bismuth citrate with other anti-inflammatory agents could be explored for conditions like inflammatory bowel disease. The dual action of reducing inflammation and providing a protective barrier through the bismuth component could be highly beneficial. A preclinical study comparing roxatidine with the proton pump inhibitor rabeprazole showed both to be effective in preventing aspirin-induced ulcers in rats, with rabeprazole showing a stronger effect. wisdomlib.org This highlights the potential for combining roxatidine bismuth citrate with proton pump inhibitors for enhanced gastroprotection.

Table 2: Potential Preclinical Combination Therapy Research Areas

| Combination Agent | Rationale | Potential Therapeutic Target |

| Antibiotics (e.g., Amoxicillin, Clarithromycin) | Synergistic antimicrobial effect, overcoming resistance. nih.govnih.govmdpi.comnih.govmdpi.com | Helicobacter pylori and other bacterial infections. |

| Proton Pump Inhibitors | Enhanced acid suppression and gastroprotection. wisdomlib.org | Gastric and duodenal ulcers, GERD. |

| Anti-inflammatory Drugs | Combined anti-inflammatory and mucosal protective effects. | Inflammatory bowel disease, other inflammatory conditions. |

Bioinorganic Chemistry Research on Bismuth Coordination and Activity

The therapeutic activity of roxatidine bismuth citrate is intrinsically linked to the bioinorganic chemistry of its bismuth component. Understanding the coordination of bismuth with citrate and its interactions with biological molecules at a molecular level is crucial for optimizing its efficacy and designing new, more potent analogues.

Research on the crystal structure of bismuth citrate and related compounds has revealed complex polymeric structures. mdpi.comacs.orgresearchgate.net The speciation of bismuth(III) citrate complexes is pH-dependent, which is highly relevant to its behavior in the acidic environment of the stomach. mdpi.com In dilute hydrochloric acid, colloidal bismuth subcitrate forms a three-dimensional anionic framework composed of bismuth dimeric units. hku.hk

The coordination chemistry of ranitidine bismuth citrate, a closely related compound, has also been studied. drugbank.comebi.ac.uknih.govwikipedia.org These studies provide a valuable framework for investigating the structure and reactivity of roxatidine bismuth citrate. Advanced analytical techniques can be employed to elucidate the precise coordination environment of the bismuth ion in roxatidine bismuth citrate and how this influences its stability, solubility, and biological activity. Such research could lead to the rational design of new bismuth-containing drugs with improved therapeutic profiles.

Potential for Drug Repurposing Research of Component Parts

The individual components of roxatidine bismuth citrate, namely roxatidine and bismuth citrate, each possess therapeutic properties that could be repurposed for new indications. This is a promising area of research that could lead to the faster development of new treatments for a variety of diseases.

As previously mentioned, preclinical studies have already demonstrated the anti-inflammatory and anti-allergic effects of roxatidine, suggesting its potential use in conditions like atopic dermatitis. nih.govidexlab.com Further research could explore its efficacy in other inflammatory or allergic disorders. The mechanism of action, involving the inhibition of NF-κB and p38 MAPK activation, provides a solid rationale for investigating its use in a broader range of inflammatory diseases. nih.gov

Bismuth compounds have a long history of medicinal use and continue to be investigated for new applications. Beyond their established role in gastroenterology, they are being explored for their antimicrobial activity against a range of pathogens and for their potential as anticancer agents. portico.org The development of novel bismuth-based drugs with enhanced bioavailability and targeted delivery could significantly expand their therapeutic utility.

Q & A

Q. How should researchers document RBC-related experimental protocols to ensure reproducibility?

- Follow the Beilstein Journal of Organic Chemistry guidelines:

- Methods : Specify reagent sources (e.g., RBC batch number), equipment settings (e.g., HPLC gradient), and animal ethics approvals.

- Data : Provide raw datasets (e.g., ulcer indices, MIC values) as supplementary material.

- Analysis : Include code for statistical tests (e.g., R/Python scripts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.